

Technical Guide: N-Acetyl-L-alanine (Ac-Ala-OH)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-alanine (**Ac-Ala-OH**), a key acetylated amino acid. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.

Core Physicochemical Data

N-Acetyl-L-alanine is a derivative of the amino acid L-alanine where the amino group is acetylated. This modification alters its chemical properties and biological activity.

Property	Value	Citations
Molecular Formula	C ₅ H ₉ NO ₃	[1][2][3]
Molecular Weight	131.13 g/mol	[1][3]
CAS Number	97-69-8	[1][2][4]
Appearance	White to off-white crystalline powder	[3]
IUPAC Name	(2S)-2-acetamidopropanoic acid	[1]
Synonyms	Ac-Ala-OH, N-Acetylalanine, L- N-Acetylalanine	[1][2]



Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of N-acetylated alanine derivatives, which are foundational for research and development applications.

Synthesis of N-Acetyl-L-alanine Methylamide

This protocol describes a common method for the synthesis of an N-acetylated alanine derivative, N-acetyl-L-alanine methylamide, using a carbodiimide-mediated coupling reaction. This method is widely used for its efficiency in forming amide bonds while minimizing racemization.[1]

Materials:

- N-Acetyl-L-alanine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- Methylamine hydrochloride
- Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and methanol for elution



Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-acetyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature until all solids have dissolved.[1]
- Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents)
 in a minimal amount of DCM and add DIPEA (2.5 equivalents). Stir for 5 minutes.[1]
- Coupling Reaction: Add the methylamine/DIPEA solution to the N-acetyl-L-alanine/HOBt solution. Cool the mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 8 hours.[1]
- Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M
 HCl, saturated NaHCO₃ solution, and brine.[1]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol as the eluent to yield the pure N-acetyl-L-alanine methylamide.[1]
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[1]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of N-acetylated amino acids using reverse-phase HPLC (RP-HPLC).

Apparatus and Reagents:

- HPLC system with UV detector
- C18 analytical column

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- N-Acetyl-L-alanine reference standard
- HPLC-grade water
- · HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Methanol

Procedure:

- · Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Standard Solution Preparation: Prepare a stock solution of the N-Acetyl-L-alanine reference standard in Mobile Phase A. From the stock solution, prepare a series of working standards by serial dilution to construct a calibration curve.
- Sample Preparation:
 - For biological fluids, precipitate proteins by adding cold methanol, vortex, and centrifuge.
 - Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in Mobile Phase A.
 - Filter the sample through a 0.22 μm syringe filter before injection.
- HPLC Conditions:
 - $\circ~$ Column: C18, e.g., 4.6 x 150 mm, 5 μm
 - Mobile Phase: Gradient elution with Mobile Phase A and B
 - Flow Rate: 1.0 mL/min



Detection: UV at 210-220 nm

Injection Volume: 10-20 μL

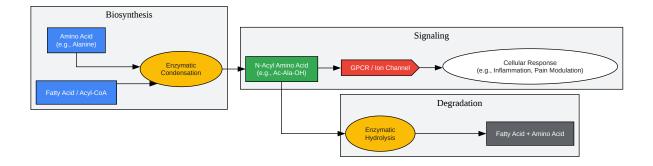
 Quantification: The concentration of N-Acetyl-L-alanine in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.

Signaling Pathways and Workflows

N-acetylation is a common post-translational modification that plays a significant role in regulating protein function, stability, and cellular signaling.[5][6]

General N-Acyl Amino Acid Signaling Pathway

N-acyl amino acids (NAAs) are a class of lipid signaling molecules that can interact with various cellular targets to elicit a biological response.[7] The general pathway involves their biosynthesis, interaction with receptors, and subsequent degradation.



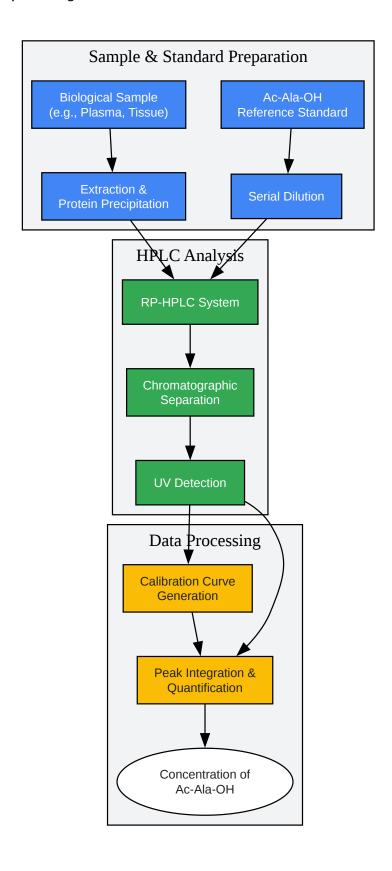
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Caption: Generalized pathway of N-acyl amino acid biosynthesis, signaling, and degradation.

Experimental Workflow for HPLC Analysis



The following diagram illustrates a typical workflow for the quantitative analysis of **Ac-Ala-OH** from a biological sample using HPLC.





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Caption: Standard workflow for the quantitative analysis of **Ac-Ala-OH** by RP-HPLC.

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- To cite this document: BenchChem. [Technical Guide: N-Acetyl-L-alanine (Ac-Ala-OH)].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556421#ac-ala-oh-molecular-weight-and-cas-number]

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